

1-Butyl-4-methylpyridinium hexafluorophosphate molecular weight and formula

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Compound of Interest

Compound Name: *1-Butyl-4-methylpyridinium hexafluorophosphate*

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A Technical Guide to 1-Butyl-4-methylpyridinium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-butyl-4-methylpyridinium hexafluorophosphate**, an ionic liquid with significant potential across various scientific and industrial domains. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and its current and potential applications, particularly within the realm of drug development.

Core Physicochemical Properties

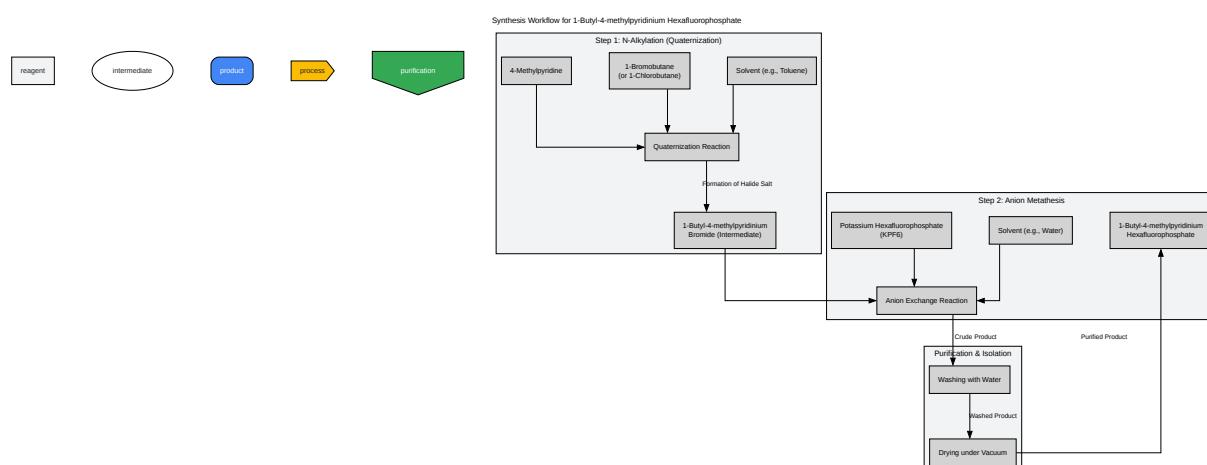
1-Butyl-4-methylpyridinium hexafluorophosphate, often abbreviated as [BumPy][PF₆] or [C₄-4-mpy][PF₆], is a pyridinium-based ionic liquid. These salts are characterized by their low melting points, negligible vapor pressure, and high thermal stability, making them attractive alternatives to traditional volatile organic solvents. The key quantitative data for this compound are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₁₆ F ₆ NP
Molecular Weight	295.21 g/mol [1] [2] [3]
CAS Number	401788-99-6 [1] [3] [4] [5]
Melting Point	42–45 °C [2] [3]
Density	1.327 g/cm ³ (at 25 °C) [2]
Appearance	White to yellow or brown crystalline powder/solid [1] [3] [5]
Purity	Typically >97-99% [1] [2] [3] [4]
Water Content	≤ 0.1% (Karl Fischer Titration) [5]

Synthesis and Experimental Protocols

The synthesis of **1-butyl-4-methylpyridinium hexafluorophosphate** is typically achieved through a two-step process involving N-alkylation (quaternization) followed by anion metathesis. This procedure allows for the modular construction of the ionic liquid, enabling the combination of the desired cation and anion.

Experimental Workflow: Synthesis of 1-Butyl-4-methylpyridinium Hexafluorophosphate



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Caption: A diagram illustrating the two-step synthesis of **1-butyl-4-methylpyridinium hexafluorophosphate**.

Detailed Methodology

Step 1: Synthesis of 1-Butyl-4-methylpyridinium Bromide (Intermediate)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-methylpyridine and 1-bromobutane. Toluene can be used as a solvent, although the reaction can also be performed neat.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 80-100 °C) and maintain stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation of Intermediate:** Upon completion, the reaction mixture will likely form a biphasic system, with the denser ionic liquid intermediate settling at the bottom. Cool the mixture to room temperature. The upper solvent layer is decanted, and the resulting viscous liquid or solid is washed several times with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
- **Drying:** The washed product, 1-butyl-4-methylpyridinium bromide, is then dried under vacuum to remove residual solvents.

Step 2: Synthesis of **1-Butyl-4-methylpyridinium Hexafluorophosphate** (Anion Metathesis)

- **Reaction Setup:** Dissolve the 1-butyl-4-methylpyridinium bromide intermediate from Step 1 in deionized water. In a separate flask, prepare a solution of potassium hexafluorophosphate (KPF_6) in deionized water (a slight molar excess of KPF_6 is often used).
- **Reaction Conditions:** Slowly add the KPF_6 solution to the stirred solution of the intermediate halide at room temperature. A white precipitate of the hydrophobic **1-butyl-4-methylpyridinium hexafluorophosphate** should form immediately as it is generally insoluble in water. The reaction is typically stirred for a few hours to ensure complete anion exchange.

- **Isolation and Purification:** The solid product is collected by vacuum filtration. To remove any remaining inorganic salts (e.g., KBr), the product is washed thoroughly with copious amounts of deionized water until a negative silver nitrate test (for halide ions) is obtained on the washings.
- **Final Drying:** The purified white to off-white solid is dried in a vacuum oven at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to ensure the removal of all water. The final product should be stored in a desiccator, as the hexafluorophosphate anion can slowly decompose in the presence of moisture.

Applications in Research and Drug Development

1-Butyl-4-methylpyridinium hexafluorophosphate is a versatile ionic liquid with a broad range of applications stemming from its unique properties.

- **Green Chemistry:** Its low volatility and high thermal stability make it an environmentally benign alternative to conventional organic solvents in chemical synthesis and extraction processes.[3]
- **Electrochemistry:** This ionic liquid serves as an effective electrolyte in energy storage devices such as lithium-ion batteries and supercapacitors, contributing to improved performance and efficiency.[3]
- **Catalysis:** It can act as a reaction medium that enhances reaction rates and selectivity in various catalytic processes.
- **Drug Development:** In the pharmaceutical industry, this compound is being explored for its potential in drug formulation.[3] Its ability to dissolve a wide range of polar and non-polar compounds can be leveraged to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[3] Furthermore, its unique properties may enhance the stability of certain drug formulations.[3]

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